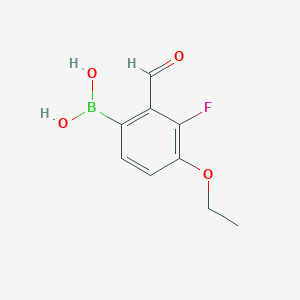

4-Ethoxy-3-fluoro-2-formylphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-ethoxy-3-fluoro-2-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BFO4/c1-2-15-8-4-3-7(10(13)14)6(5-12)9(8)11/h3-5,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMZKIWLAAGVCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OCC)F)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxy-3-fluoro-2-formylphenylboronic acid (CAS 1246404-48-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Multifunctional Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount. Arylboronic acids, in particular, have risen to prominence as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide focuses on a uniquely functionalized member of this class: 4-Ethoxy-3-fluoro-2-formylphenylboronic acid. With its distinct substitution pattern—an activating ethoxy group, a modulating fluoro substituent, and a reactive formyl handle, all in proximity to the boronic acid moiety—this compound presents a compelling scaffold for the synthesis of complex molecular architectures. Its potential applications in the construction of novel pharmaceutical agents and advanced materials are of significant interest to the scientific community. This document serves as a comprehensive technical resource, consolidating available data on its synthesis, properties, reactivity, and safe handling, to empower researchers in leveraging its synthetic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral characteristics is fundamental to its application in research and development. This section details the key properties of this compound.

General Properties

| Property | Value |

| CAS Number | 1246404-48-7[1] |

| Molecular Formula | C₉H₁₀BFO₄[1] |

| Molecular Weight | 211.98 g/mol [1] |

| Appearance | Solid (Typical) |

| Storage Conditions | Sealed in a dry environment at 2-8°C[1] |

Spectroscopic Characterization

While specific, experimentally-derived spectra for this compound are not widely published in peer-reviewed literature, data for analogous compounds provide a strong basis for predicting its spectral features. The following tables provide expected ranges and key characteristics based on the analysis of similar formyl- and fluoro-substituted phenylboronic acids.[2]

Table 1.2.1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aldehydic (CHO) | ~9.9 - 10.1 | s | The ortho-substitution may influence the exact shift. |

| Aromatic (Ar-H) | ~7.0 - 7.8 | m | Complex splitting patterns are expected due to the fluorine and other substituents. |

| Boronic Acid (B(OH)₂) | ~8.3 - 8.5 | br s | A broad singlet is characteristic of boronic acid protons. |

| Ethoxy (-OCH₂CH₃) | ~4.1 - 4.3 (CH₂) | q | |

| Ethoxy (-OCH₂CH₃) | ~1.3 - 1.5 (CH₃) | t |

Table 1.2.2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | ~190 - 193 | The electronic environment will influence the precise shift. |

| Aromatic (Ar-C) | ~115 - 160 | Complex signals with C-F coupling are expected. |

| Carbon-Boron (C-B) | ~130 - 135 | Often a broad signal. |

| Ethoxy (-OCH₂CH₃) | ~64 - 66 (CH₂) | |

| Ethoxy (-OCH₂CH₃) | ~14 - 16 (CH₃) |

Table 1.2.3: Predicted Key IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Boronic Acid) | 3200 - 3500 | Broad |

| C-H Stretch (Aromatic) | ~3050 - 3100 | Medium |

| C=O Stretch (Aldehyde) | ~1680 - 1700 | Strong |

| C=C Stretch (Aromatic) | ~1600, ~1480 | Medium-Strong |

| B-O Stretch | ~1350 - 1380 | Strong |

Table 1.2.4: Predicted Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M]⁺ | 212.07 | Molecular ion |

| [M-H₂O]⁺ | 194.06 | Loss of water is a common fragmentation pathway for boronic acids. |

Synthesis and Purification

The synthesis of substituted phenylboronic acids typically involves the borylation of an appropriately functionalized aryl halide or through a directed ortho-metalation-borylation sequence.

General Synthetic Approach

A plausible and commonly employed method for the synthesis of compounds like this compound involves a lithium-halogen exchange of a substituted aryl bromide followed by quenching with a trialkyl borate and subsequent hydrolysis.[3]

Caption: General workflow for the synthesis of arylboronic acids.

Illustrative Synthetic Protocol

Step 1: Protection of the Aldehyde (if necessary)

-

The aldehyde functionality may need to be protected, for example, as a diethyl acetal, to prevent reaction with the organolithium reagent in the subsequent step.

Step 2: Lithium-Halogen Exchange and Borylation

-

Dissolve the protected bromo-precursor in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution. Stir the mixture at -78 °C for 1-2 hours.

-

Add trimethyl borate, B(OMe)₃, dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Deprotection

-

Cool the reaction mixture in an ice bath and slowly add aqueous hydrochloric acid (e.g., 2 M HCl) to hydrolyze the boronate ester and remove the protecting group.

-

Stir the mixture vigorously for several hours until deprotection is complete (as monitored by TLC or LC-MS).

Step 4: Work-up and Purification

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield the final this compound.

Purification of Formylphenylboronic Acids

A general method for the purification of crude formylphenylboronic acids involves an acid-base extraction procedure.[4]

-

Suspend the crude boronic acid in water and cool to approximately 10 °C.

-

Slowly add an aqueous base (e.g., 10% NaOH) dropwise, maintaining the temperature and keeping the pH between 8 and 11.

-

Filter off any insoluble organic impurities.

-

Extract the aqueous phase with a non-polar organic solvent (e.g., toluene) to remove further impurities.

-

Cool the aqueous phase again to 10 °C and re-acidify with an acid (e.g., 10% HCl) to precipitate the purified boronic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum or a stream of nitrogen.

Reactivity and Applications in Synthesis

The unique substitution pattern of this compound imparts a versatile reactivity profile, making it a valuable building block in organic synthesis.

The Suzuki-Miyaura Cross-Coupling Reaction

The cornerstone of boronic acid chemistry is the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[5] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate in the presence of a base.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Reactivity:

-

Substituent Effects: The electron-donating ethoxy group can enhance the rate of the transmetalation step in the catalytic cycle. Conversely, the electron-withdrawing fluoro and formyl groups can decrease electron density on the boron atom, potentially slowing down the reaction. However, with optimized conditions, even electron-deficient boronic acids are effective coupling partners.[2]

-

Ortho-Formyl Group: The presence of the formyl group ortho to the boronic acid can lead to interesting intramolecular interactions and potential side reactions. It also provides a reactive handle for subsequent transformations, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.

Potential Application in the Synthesis of Lorlatinib (PF-06463922)

While not definitively confirmed in publicly available literature, the structure of this compound makes it a plausible intermediate in the synthesis of complex pharmaceutical agents. One such potential application is in the synthesis of Lorlatinib (PF-06463922), a potent ALK/ROS1 inhibitor used in cancer therapy.[6] The core structure of Lorlatinib contains a substituted fluorophenyl moiety that could potentially be constructed using this boronic acid as a key building block in a Suzuki-Miyaura coupling step. Further investigation of patented synthetic routes is warranted to confirm this connection.[7]

Other Potential Reactions

Beyond the Suzuki-Miyaura reaction, the dual functionality of this compound opens up possibilities for other transformations:

-

Petasis Reaction: A multi-component reaction involving the boronic acid, an amine, and a carbonyl compound to form α-amino acids.

-

Chan-Lam Coupling: A copper-catalyzed reaction for the formation of carbon-heteroatom bonds (C-N, C-O, C-S).

-

Condensation Reactions: The formyl group can readily undergo condensation with various nucleophiles to form imines, oximes, and hydrazones, which can be further modified.

Safety, Handling, and Storage

Proper handling and storage are crucial for ensuring the safety of laboratory personnel and maintaining the integrity of the compound.

Hazard Identification

Based on the Safety Data Sheet (SDS), this compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

The signal word is "Warning".[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage Recommendations

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

The recommended storage temperature is between 2°C and 8°C.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound is a highly functionalized building block with significant potential in organic synthesis and drug discovery. Its unique combination of substituents allows for fine-tuning of its reactivity and provides multiple avenues for further molecular elaboration. While detailed experimental data for this specific compound remains somewhat limited in the public domain, the principles governing the reactivity of arylboronic acids are well-established, providing a solid foundation for its application. As the demand for novel and complex molecular architectures continues to grow, particularly in the pharmaceutical industry, it is anticipated that the utility of versatile building blocks like this compound will become increasingly recognized and exploited. Further research into its specific applications and the publication of detailed experimental procedures will undoubtedly accelerate its adoption by the wider scientific community.

References

-

Characterization of 3 fluoro-4-formylphenylboronic acid molecule with Density Functional Teory. (n.d.). ResearchGate. Retrieved from [Link]

-

4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706. (n.d.). PubChem. Retrieved from [Link]

- Crystalline form of lorlatinib free base. (2019). Google Patents.

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2003). ACS Publications. Retrieved from [Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). ACS Publications. Retrieved from [Link]

-

Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. (2003). ResearchGate. Retrieved from [Link]

-

13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. (2023). RSC Publishing. Retrieved from [Link]

- Process for preparing highly pure formylphenylboronic acids. (2002). Google Patents.

Sources

- 1. 1246404-48-7|(4-Ethoxy-3-fluoro-2-formylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. medkoo.com [medkoo.com]

- 7. US10420749B2 - Crystalline form of lorlatinib free base - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-Ethoxy-3-fluoro-2-formylphenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

4-Ethoxy-3-fluoro-2-formylphenylboronic acid is a highly functionalized synthetic building block that has garnered significant interest in the field of medicinal chemistry and organic synthesis. Its unique trifunctional substitution pattern—comprising a boronic acid, a formyl group, and activating ethoxy and fluoro substituents—renders it a valuable reagent for the construction of complex molecular architectures. Boronic acids, in general, are recognized for their stability, low toxicity, and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions.[1][2] The strategic placement of the ethoxy, fluoro, and formyl groups on the phenyl ring of this particular molecule provides medicinal chemists with precise control over its electronic properties and multiple points for molecular elaboration, making it an asset in the development of novel therapeutic agents.[1] This guide provides a comprehensive overview of the molecular weight, physicochemical properties, a detailed synthesis protocol, and the primary applications of 4--Ethoxy-3-fluoro-2-formylphenylboronic acid, with a focus on its role in drug discovery.

Physicochemical Properties and Molecular Weight

The molecular formula for this compound is C9H10BFO4. Based on this, its calculated molecular weight is approximately 211.99 g/mol . A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 211.99 g/mol | |

| CAS Number | 1246404-48-7 | [3] |

| Physical Form | Solid | |

| Boiling Point | 408.8 °C | [4][5] |

| Flash Point | 201.1 °C | [4][5] |

| Storage Temperature | 2-8 °C, Sealed in dry conditions | [4][5] |

Synthesis Protocol

The synthesis of substituted formylphenylboronic acids typically involves a multi-step process starting from a corresponding halogenated benzaldehyde derivative. The following is a detailed, step-by-step methodology adapted from established procedures for structurally similar compounds, such as the synthesis of 3-fluoro-4-formylphenylboronic acid.[6] This protocol provides a robust and reproducible pathway for the laboratory-scale synthesis of this compound.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Procedure

Step 1: Protection of the Formyl Group

-

To a solution of 4-bromo-2-fluoro-6-ethoxybenzaldehyde (1.0 eq) in methanol, add trimethyl orthoformate (1.2 eq) and a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with a solution of sodium methoxide in methanol.

-

Remove the solvent under reduced pressure. The resulting crude 1-bromo-2-(dimethoxymethyl)-4-ethoxy-3-fluorobenzene can be purified by vacuum distillation or carried forward to the next step without further purification.

Step 2: Lithium-Halogen Exchange and Borylation

-

Dissolve the protected bromo-intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triethyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Product Isolation

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Quench the reaction by the slow addition of 2M aqueous hydrochloric acid until the pH is acidic (pH ~2-3).

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester and the acetal.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., water or an ethyl acetate/hexane mixture) or by column chromatography on silica gel to yield the final product as a solid.[6]

Key Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound lies in its application as a versatile building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[2][7][8] this compound is an excellent substrate for this reaction, allowing for the introduction of the substituted phenyl moiety into a wide range of molecular scaffolds.

The electron-withdrawing nature of the fluoro and formyl substituents can influence the reactivity of the boronic acid in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[9] However, with appropriate optimization of the reaction conditions (catalyst, ligand, base, and solvent), high coupling efficiencies can be achieved. The presence of these functional groups is often desirable as they can enhance the metabolic stability and bioavailability of drug candidates.[10]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Post-Coupling Derivatization

A key advantage of using this compound is the presence of the formyl (aldehyde) group. This functional group serves as a versatile handle for a variety of subsequent chemical transformations, including:

-

Reductive amination: To introduce diverse amine-containing substituents.

-

Wittig reactions and related olefinations: For the formation of carbon-carbon double bonds.

-

Oxidation: To form the corresponding carboxylic acid.

-

Reduction: To yield the benzyl alcohol.

This allows for the rapid generation of a library of analogs from a common intermediate, a crucial strategy in lead optimization during the drug discovery process.

Conclusion

This compound is a valuable and versatile reagent for medicinal chemists and organic synthesis professionals. Its well-defined molecular weight and physicochemical properties, coupled with a reliable synthetic route, make it an accessible building block for a wide range of applications. Its primary utility in Suzuki-Miyaura cross-coupling reactions, combined with the potential for post-coupling modification of the formyl group, solidifies its role as a key tool in the construction of novel and complex molecules with potential therapeutic applications. The strategic incorporation of ethoxy and fluoro substituents further enhances its appeal by offering opportunities to fine-tune the pharmacokinetic and pharmacodynamic properties of the target compounds.

References

-

(4-Ethoxy-3-fluoro-2-formylphenyl)boroni - Luminix Health. (n.d.). Retrieved January 20, 2026, from [Link]

-

(4-Ethoxy-3-fluoro-2-formylphenyl)boroni - Luminix Health. (n.d.). Retrieved January 20, 2026, from [Link]

-

Calculated geometries of 2-formylphenylboronic acid. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (n.d.). Retrieved January 20, 2026, from [Link]

- US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents. (n.d.).

-

Suzuki reaction - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

-

Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction - I.R.I.S. (n.d.). Retrieved January 20, 2026, from [Link]

-

The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

- US5780454A - Boronic ester and acid compounds - Google Patents. (n.d.).

-

(12) United States Patent - Googleapis.com. (n.d.). Retrieved January 20, 2026, from [Link]

-

4-ethoxy-3-formylphenylboronic acid (C9H11BO4) - PubChemLite. (n.d.). Retrieved January 20, 2026, from [Link]

- US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents. (n.d.).

-

Biological and Medicinal Applications of Boronic Acids | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

-

Boron Chemistry for Medical Applications - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

- US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.).

-

Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents. (n.d.).

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. 1246404-48-7|(4-Ethoxy-3-fluoro-2-formylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. luminixhealth.com [luminixhealth.com]

- 5. luminixhealth.com [luminixhealth.com]

- 6. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

4-Ethoxy-3-fluoro-2-formylphenylboronic acid structure

An In-Depth Technical Guide to 4-Ethoxy-3-fluoro-2-formylphenylboronic Acid: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of this compound, a highly functionalized building block pivotal to modern medicinal chemistry and drug discovery. We will dissect its unique structural attributes, detailing how the interplay of its ethoxy, fluoro, and formyl substituents dictates its reactivity and utility. This document furnishes researchers, scientists, and drug development professionals with a robust framework for its application, including a detailed exploration of its synthesis, purification, and strategic deployment in palladium-catalyzed cross-coupling reactions. Particular emphasis is placed on the mechanistic underpinnings of the Suzuki-Miyaura reaction, providing field-proven protocols and explaining the causality behind critical experimental choices to ensure reproducible and high-yield outcomes.

Introduction: The Strategic Value of Substituted Phenylboronic Acids

The ascent of boronic acids as indispensable tools in organic synthesis has been transformative for the pharmaceutical industry.[1][2] Their stability, low toxicity, and versatile reactivity make them ideal intermediates.[3] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds between organoboranes and organic halides, stands as a cornerstone of modern drug synthesis, enabling the construction of complex biaryl and heteroaryl scaffolds that are prevalent in many drug candidates.[1][4][5]

Within this class of reagents, highly substituted phenylboronic acids like this compound offer a distinct tactical advantage. The molecule is not merely a passive coupling partner but an intricately designed scaffold. Each functional group—the boronic acid for coupling, the fluorine atom for modulating electronic properties and metabolic stability, the ethoxy group for solubility and steric influence, and the formyl group as a versatile synthetic handle for subsequent derivatization—is strategically positioned to facilitate the rapid assembly of diverse and complex molecular libraries.[1] This guide will illuminate the chemical logic embedded within this powerful reagent.

Molecular Structure and Physicochemical Properties

The efficacy of this compound stems directly from its unique trifunctionalized aromatic core. Understanding the contribution of each substituent is key to predicting and optimizing its reactivity.

Caption: Chemical structure of the title compound.

Key Structural Insights:

-

Boronic Acid Group (-B(OH)₂): This is the reactive center for the Suzuki-Miyaura coupling, participating in the crucial transmetalation step with the palladium catalyst.[5]

-

Formyl Group (-CHO): Positioned ortho to the boronic acid, this aldehyde serves as a versatile synthetic handle for post-coupling transformations such as reductive amination, oxidation to a carboxylic acid, or Wittig reactions. Its electron-withdrawing nature also influences the acidity of the boronic acid.[1]

-

Fluorine Atom (-F): The presence of fluorine at the 3-position is a common strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles by blocking potential sites of oxidative metabolism.[1] As an electron-withdrawing group, it also impacts the electronic properties of the aromatic ring, which can affect the rate of the Suzuki-Miyaura reaction.[6]

-

Ethoxy Group (-OCH₂CH₃): This electron-donating group, positioned para to the boronic acid, modulates the molecule's electronic character and enhances its solubility in organic solvents commonly used for synthesis.

Physicochemical Data Summary

| Property | Value | Reference |

| CAS Number | 1246404-48-7 | [7] |

| Molecular Formula | C₉H₁₀BFO₄ | [7] |

| Molecular Weight | 211.98 g/mol | [7] |

| Appearance | Solid / Powder | |

| SMILES | O=CC1=C(F)C(OCC)=CC=C1B(O)O | [7] |

| Storage | 2-8°C, Sealed in dry, inert atmosphere | [7] |

Note: Boronic acids may exist in equilibrium with their cyclic anhydride (boroxine) form.

Synthesis and Purification Workflow

The synthesis of multi-substituted phenylboronic acids typically involves a directed ortho-metalation or halogen-metal exchange followed by quenching with a boron electrophile. A plausible and field-proven pathway for preparing the title compound or its analogs proceeds from a suitable halogenated precursor.[8][9]

Caption: General synthetic workflow for substituted phenylboronic acids.

Protocol: Purification of a Structurally Related Phenylboronic Acid

The following protocol, adapted from a patented process for purifying crude 3-fluoro-4-formylphenylboronic acid, demonstrates a robust method for isolating the final product with high purity.[10] This self-validating system leverages the acidic nature of the boronic acid to separate it from non-acidic organic impurities.

-

Suspension: Suspend the crude boronic acid (1.0 eq) in deionized water (approx. 7.5 mL per gram of crude material) in a reaction vessel equipped with a stirrer and temperature probe. Cool the suspension to 10°C.

-

Basification (Formation of Boronate Salt): Slowly add 10% aqueous sodium hydroxide (NaOH) dropwise over 1-2 hours. The causality here is to form the water-soluble sodium boronate salt. Carefully monitor the addition to ensure the internal temperature does not exceed 10°C and the pH does not rise above 10.5, which could promote side reactions involving the aldehyde.

-

Stirring and Filtration: After the addition is complete, stir the mixture for an additional 10-15 minutes. If any precipitate (unreacted starting material or non-acidic impurities) remains, filter it off.

-

Extraction (Impurity Removal): Transfer the aqueous phase to a separatory funnel and extract twice with an organic solvent like toluene (approx. 1.5 mL per gram of initial crude material for each extraction). This step removes any remaining non-polar, non-acidic impurities.

-

Precipitation (Re-formation of Boronic Acid): Cool the aqueous phase back to 10°C in the reaction vessel. Precipitate the pure boronic acid by slowly adding 10% hydrochloric acid (HCl) until the solution is acidic.

-

Isolation: Collect the resulting white precipitate by filtration, wash thoroughly with cold deionized water, and dry under a stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 50°C) to yield the pure product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for this compound is the Suzuki-Miyaura reaction, a powerful method for C-C bond formation.[4][5]

Mechanistic Causality

The reaction proceeds via a catalytic cycle involving a palladium complex. A fundamental understanding of this cycle is critical for troubleshooting and optimization.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1246404-48-7|(4-Ethoxy-3-fluoro-2-formylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 10. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Synthesis of 4-Ethoxy-3-fluoro-2-formylphenylboronic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Multifunctional Building Block

In the landscape of modern drug discovery, the rational design of complex molecular architectures is paramount. Arylboronic acids are foundational pillars in this endeavor, primarily for their versatile role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2][3] Among these, 4-Ethoxy-3-fluoro-2-formylphenylboronic acid (CAS: 1246404-48-7) emerges as a particularly valuable reagent.[4] Its trifunctional nature—a boronic acid for C-C bond formation, a formyl group as a reactive handle for further derivatization, and a fluoro-ethoxy substitution pattern to modulate physicochemical properties like metabolic stability and potency—makes it a strategic asset in building libraries of novel compounds for therapeutic screening.[1][5][6]

This guide eschews a simple recitation of steps. Instead, it provides a field-proven, logical synthesis route, delving into the causality behind each procedural choice. We will proceed from a strategically chosen starting material, executing sequential directed ortho-metalation and lithiation-borylation reactions—cornerstone techniques in modern organometallic synthesis.

Strategic Synthesis Pathway: A Two-Step Approach

The most robust and logical pathway to the target compound involves a two-step sequence starting from the readily accessible 1-bromo-4-ethoxy-3-fluorobenzene. This strategy leverages the powerful directing capabilities of the ethoxy group and the clean conversion of an aryl bromide to a boronic acid via lithium-halogen exchange.

The overall transformation is as follows:

Sources

- 1. nbinno.com [nbinno.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1246404-48-7|(4-Ethoxy-3-fluoro-2-formylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR spectrum of 4-Ethoxy-3-fluoro-2-formylphenylboronic acid

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Ethoxy-3-fluoro-2-formylphenylboronic acid

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound (CAS 1246404-48-7), a polysubstituted aromatic compound of significant interest in synthetic and medicinal chemistry. This document delineates the theoretical principles governing the spectrum, predicts the chemical shifts, multiplicities, and coupling constants for each proton environment, and offers a validated experimental protocol for data acquisition. By integrating detailed spectral interpretation with the underlying principles of spin-spin coupling, particularly proton-fluorine (¹H-¹⁹F) interactions, this guide serves as an essential resource for researchers and professionals in drug development and chemical analysis.

Introduction: The Structural Significance of this compound

This compound is a highly functionalized building block, valuable in cross-coupling reactions such as the Suzuki-Miyaura coupling. The strategic placement of its substituents—an electron-donating ethoxy group, an electron-withdrawing and ortho-directing formyl group, a strongly electronegative fluorine atom, and a reactive boronic acid moiety—creates a unique electronic and steric environment. Understanding the precise structure and conformation is paramount for predicting its reactivity and application. ¹H NMR spectroscopy is the primary and most powerful tool for elucidating this structure in solution. This guide explains the causality behind the complex spectral features, providing a framework for confident structural verification.

Molecular Structure and Proton Environments

The ¹H NMR spectrum of this molecule is dictated by five distinct proton environments. The correct assignment of these signals requires a systematic analysis of electronic effects and spin-spin coupling pathways.

Figure 1: Molecular Structure and Proton Labeling

Caption: Labeled proton environments in this compound.

Theoretical ¹H NMR Spectral Analysis

The analysis of the ¹H NMR spectrum involves predicting the chemical shift (δ), integration, and multiplicity for each labeled proton set. The presence of the ¹⁹F nucleus (spin I=½) is critical, as it induces spin-spin coupling with nearby protons, leading to additional signal splitting.

Aldehyde Proton (CHO)

-

Chemical Shift (δ): ~9.8 - 10.5 ppm. The proton of a formyl group is significantly deshielded due to the anisotropic effect of the C=O double bond and the electronegativity of the oxygen atom.[1][2] This places its resonance at the far downfield end of the spectrum.[3] Its proximity to the electron-rich aromatic ring may cause slight shielding compared to aliphatic aldehydes.

-

Integration: 1H.

-

Multiplicity: Doublet of doublets (dd). This proton will exhibit coupling to two different nuclei:

-

Vicinal Coupling (³J H-H): Coupling to the adjacent aromatic proton H₆ over three bonds.

-

Through-space or Long-range Coupling (⁴J or ⁵J H-F): Coupling to the fluorine atom. While separated by four bonds, the rigid planar structure of the ring can facilitate through-space coupling if the CHO proton and the fluorine atom are spatially close.[4]

-

Aromatic Protons (H₅ and H₆)

-

Chemical Shift (δ): ~7.0 - 8.0 ppm. Protons on an aromatic ring typically resonate in this region due to the ring current effect.[5][6] The precise shifts of H₅ and H₆ are modulated by the electronic contributions of the substituents. The electron-donating ethoxy group at C4 will shield H₅, while the electron-withdrawing formyl and boronic acid groups will deshield H₆.

-

Integration: 1H each, for a total of 2H in the aromatic region.

-

Multiplicity: Both H₅ and H₆ are expected to be complex multiplets, likely a doublet of doublets each.

-

H₅ Signal: Split by H₆ (³J ortho H-H coupling, typically 7-10 Hz) and by the fluorine at C3 (⁴J meta H-F coupling, typically smaller, ~2-4 Hz).[7]

-

H₆ Signal: Split by H₅ (³J ortho H-H coupling) and by the fluorine at C3 (⁵J para H-F coupling, which may be very small or negligible). It will also have a small coupling to the aldehyde proton.

-

Ethoxy Group Protons (-OCH₂CH₃)

-

Methylene Protons (Hₐ, -OCH₂-):

-

Chemical Shift (δ): ~4.0 - 4.3 ppm. These protons are bonded to a carbon directly attached to an electronegative oxygen atom, causing a significant downfield shift.[8][9]

-

Integration: 2H.

-

Multiplicity: Quartet (q). According to the n+1 rule, the signal is split by the three adjacent methyl protons (n=3), resulting in a quartet.

-

-

Methyl Protons (Hᵦ, -CH₃):

-

Chemical Shift (δ): ~1.3 - 1.5 ppm. These protons are in a typical saturated alkyl environment, resonating in the upfield region of the spectrum.[10]

-

Integration: 3H.

-

Multiplicity: Triplet (t). The signal is split by the two adjacent methylene protons (n=2), resulting in a triplet.

-

Boronic Acid Protons (-B(OH)₂)

-

Chemical Shift (δ): Variable, ~4.0 - 9.0 ppm (or not observed). The protons of the boronic acid hydroxyl groups are acidic and undergo rapid chemical exchange with residual water in the solvent and with each other.[11] This results in a single, broad peak whose position is highly dependent on solvent, concentration, and temperature.[12] In many cases, especially in protic solvents like DMSO-d₆, this peak is observable; in a less polar solvent like CDCl₃, it may be too broad to detect or may not appear in a predictable location. This signal will disappear upon the addition of a drop of D₂O to the NMR tube due to H-D exchange.

Visualization of Key Spin-Spin Couplings

The multiplicity of the aromatic and aldehyde protons is primarily determined by key through-bond and potential through-space couplings.

Figure 2: Key J-Coupling Interactions ```dot digraph "J_Coupling_Diagram" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style=filled, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

// Nodes for Protons and Fluorine CHO [label="CHO Proton"]; H6 [label="H₆ Proton"]; H5 [label="H₅ Proton"]; F [label="¹⁹F Nucleus", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ha [label="Hₐ (-CH₂-)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hb [label="Hᵦ (-CH₃-)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges representing couplings CHO -> H6 [label="³J (H-H)", color="#5F6368"]; CHO -> F [label="⁴J (H-F)\n(Through-space likely)", style=dashed, color="#EA4335"]; H6 -> H5 [label="³J (H-H, ortho)", color="#5F6368"]; H5 -> F [label="⁴J (H-F, meta)", color="#EA4335"]; Ha -> Hb [label="³J (H-H)", color="#5F6368"]; Hb -> Ha [label="³J (H-H)", color="#5F6368"]; }

Caption: Standardized workflow for acquiring the ¹H NMR spectrum.

-

Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds like boronic acids and its residual proton signal (~2.50 ppm) does not typically interfere with signals of interest. It also allows for the observation of exchangeable -OH protons.

Summary of Predicted Spectral Data

The following table summarizes the anticipated ¹H NMR data for the target compound.

| Proton Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant(s) (J, Hz) |

| -CHO | 9.8 - 10.5 | 1H | dd | ³J(H-H), ⁴J(H-F) |

| H₆ | 7.5 - 8.0 | 1H | dd | ³J(H-H), ⁵J(H-F) |

| H₅ | 7.0 - 7.4 | 1H | dd | ³J(H-H), ⁴J(H-F) |

| -B(OH)₂ | 4.0 - 9.0 | 2H | broad s | N/A |

| Hₐ (-OCH₂-) | 4.0 - 4.3 | 2H | q | ³J(H-H) ≈ 7 Hz |

| Hᵦ (-CH₃) | 1.3 - 1.5 | 3H | t | ³J(H-H) ≈ 7 Hz |

Conclusion

The ¹H NMR spectrum of this compound is complex yet entirely interpretable through a systematic application of fundamental NMR principles. The key diagnostic features are the downfield aldehyde proton, the distinct quartet-triplet pattern of the ethoxy group, and the two unique aromatic signals, whose multiplicities are governed by both H-H and H-F coupling. The broad, exchangeable boronic acid protons provide further confirmation of the structure. This in-depth guide provides the necessary theoretical and practical framework for researchers to confidently utilize ¹H NMR for the structural verification and quality control of this important chemical intermediate.

References

-

Beachell, H. C., & Beistel, D. W. (1964). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry, 3(7), 1028-1032. [Link]

-

OrganicChemGuide. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]

-

Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

-

Chemistry LibreTexts. (2023, November 20). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

University of Cambridge. (n.d.). Chemical Shifts. Department of Chemistry. Retrieved from [Link]

-

Gierczyk, B., et al. (2013). ¹⁷O NMR studies of boronic acids and their derivatives. RSC Advances, 3(13), 4298-4309. [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

-

Glagovich, N. (2007). Coupling of Protons with Fluorine. Central Connecticut State University. Retrieved from ResearchGate. [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.4 Chemical Shifts in ¹H NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

Sources

- 1. organicchemistryguide.com [organicchemistryguide.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Stability and Storage of 4-Ethoxy-3-fluoro-2-formylphenylboronic acid

Abstract

4-Ethoxy-3-fluoro-2-formylphenylboronic acid is a highly functionalized arylboronic acid, valued as a versatile building block in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of electron-donating (ethoxy) and electron-withdrawing (fluoro, formyl) groups, combined with the inherent reactivity of the boronic acid moiety, creates a unique stability profile. This guide provides an in-depth analysis of the principal degradation pathways—dehydration to boroxines, protodeboronation, and oxidation—that affect the integrity of this reagent. We present a causality-driven framework for its optimal storage and handling, supported by detailed analytical protocols for stability assessment. This document is intended for researchers, chemists, and drug development professionals who rely on the quality and reliability of complex organoboron reagents.

Introduction to this compound

The utility of an organoboron reagent is directly proportional to its purity and stability. This compound (hereafter referred to as "the compound") is a trifunctionalized phenylboronic acid derivative whose synthetic value is immense. The aldehyde group provides a handle for reductive amination or olefination, the ethoxy and fluoro groups modulate electronic properties and lipophilicity, and the boronic acid is a key participant in palladium-catalyzed cross-coupling. However, this structural complexity also introduces multiple potential points of degradation. Understanding these liabilities is not merely academic; it is critical for ensuring reaction reproducibility, stoichiometric accuracy, and the overall success of a synthetic campaign.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1246404-48-7 | [1][2] |

| Molecular Formula | C₉H₁₀BFO₄ | [1][2] |

| Molecular Weight | 211.98 g/mol | [1] |

| Appearance | Solid, typically off-white to white | [2] |

| Storage Temperature | 2-8°C (Recommended) | [1][2] |

Chemical Stability and Key Degradation Pathways

Arylboronic acids are susceptible to several key degradation processes. The specific electronic and steric environment of this compound dictates its propensity towards these pathways.

Dehydration and Boroxine Formation

One of the most common and reversible transformations for boronic acids is intermolecular dehydration to form a trimeric anhydride known as a boroxine.[3] This process involves the condensation of three boronic acid molecules with the loss of three water molecules and can occur even during storage at room temperature.[3][4]

Causality: The equilibrium between the boronic acid and the boroxine is influenced by water content.[5] In a low-humidity environment or upon heating, the equilibrium shifts towards the boroxine.[3][6] While this is often reversible upon exposure to water or during aqueous workups, the formation of boroxine alters the molecular weight and can lead to significant errors in weighing and stoichiometry for anhydrous reactions. The presence of electron-donating groups on the aryl ring has been shown to support the formation of the corresponding arylboroxine.[4]

Caption: Principal degradation pathways for the title compound.

Recommended Storage and Handling Protocols

A self-validating protocol for storage and handling is one that minimizes exposure to the key degradation triggers: water, oxygen, heat, and light.

Optimal Storage Conditions (Solid Form)

To ensure maximum shelf-life and reproducibility, the solid compound should be stored according to the conditions outlined below.

Table 2: Recommended Long-Term Storage Protocol

| Parameter | Recommendation | Rationale (Causality) |

| Temperature | 2-8°C | Reduces the kinetic rate of all degradation pathways, especially thermal dehydration to the boroxine. [7][8] |

| Atmosphere | Under inert gas (Argon or Nitrogen) | Prevents oxidative degradation by atmospheric oxygen and minimizes exposure to ambient moisture. [7][8] |

| Light | In an amber or opaque vial | Protects against light-induced oxidative degradation. [9][10] |

| Container | Tightly sealed, non-reactive container | Prevents ingress of moisture and air. Boronic acids are often hygroscopic. [11] |

Laboratory Handling Workflow

Proper handling during experimental setup is as critical as long-term storage.

-

Equilibration: Before opening, allow the sealed container to warm to ambient laboratory temperature. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere Transfer: Whenever possible, handle the solid in an inert atmosphere glovebox. For rapid weighing in the open, do so quickly and reseal the container promptly to minimize air and moisture exposure.

-

Solvent Selection: Use anhydrous, sparged solvents for preparing solutions, especially for moisture-sensitive reactions like Suzuki-Miyaura coupling. Avoid aged etheric solvents that may contain peroxides.

-

Solution Storage: Stock solutions should not be stored for extended periods. If temporary storage is necessary, keep the solution under an inert atmosphere and refrigerated. Stability in solution is highly solvent-dependent and should be empirically determined if required.

Analytical Methodologies for Stability Assessment

Verifying the purity of the boronic acid before use is a critical, self-validating step in any synthetic workflow.

Protocol: Purity Assessment by Reversed-Phase HPLC

RP-HPLC is a powerful tool for assessing purity, but the analysis of boronic acids is challenging due to their propensity for on-column hydrolysis. [12][13]This protocol is designed to minimize this artifact.

Objective: To determine the purity of the boronic acid and quantify key degradation products (protodeboronated and oxidized species).

Methodology:

-

Column Selection: Utilize a column with low silanol activity to minimize interactions that can catalyze hydrolysis. A Waters XTerra MS C18 or similar is recommended. [12]2. Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) Formic Acid in Water (Use with caution, as acid can promote degradation. If hydrolysis is observed, switch to a neutral mobile phase).

-

Mobile Phase B: Acetonitrile.

-

Expert Insight: The stationary phase has a more significant influence on hydrolysis than the mobile phase pH modifier. For particularly labile compounds, omitting the acid modifier entirely is a valid strategy to establish a baseline. [12][13]3. Sample Preparation:

-

Dissolve a small, accurately weighed sample (~1 mg/mL) in a diluent of 50:50 Acetonitrile:Water.

-

Trustworthiness Check: Analyze the sample immediately after preparation to prevent degradation in the dissolution solvent.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 30°C

-

Detection: UV at 254 nm

-

Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

-

Data Interpretation: The primary peak corresponds to the boronic acid. Earlier eluting peaks may correspond to the more polar boronic acid hydrolysis products, while later eluting peaks could be the less polar protodeboronated species. Peak identity should be confirmed by mass spectrometry.

Protocol: Characterization by NMR Spectroscopy

NMR provides structural confirmation and can be used to detect degradation.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR: Look for the characteristic aldehyde proton signal (~10 ppm) and the broad singlet for the B(OH)₂ protons. The appearance of a new aromatic multiplet and the disappearance of the B(OH)₂ signal may indicate protodeboronation.

-

¹¹B NMR: Provides direct information on the boron environment. A signal around 28-30 ppm is typical for arylboronic acids, while boroxines appear around 32-34 ppm.

-

¹⁹F NMR: A sensitive probe for changes in the electronic environment of the fluorine atom, useful for detecting the formation of degradation products.

Caption: A self-validating workflow for conducting a formal stability study.

Summary and Key Takeaways

-

Primary Liabilities: The stability of this compound is primarily challenged by dehydration (to boroxines), protodeboronation, and oxidation.

-

Storage is Critical: Adherence to recommended storage conditions—refrigerated (2-8°C), under an inert atmosphere, and protected from light—is essential for preserving the compound's integrity.

-

Handle with Care: Minimize exposure to atmospheric moisture and oxygen during handling by allowing containers to warm to RT before opening and using inert atmosphere techniques where possible.

-

Verify Before Use: The purity of the reagent should be analytically verified (e.g., by HPLC) before use in sensitive applications, as the presence of degradation products can compromise reaction outcomes.

-

Analytical Nuances: Standard analytical methods like RP-HPLC must be carefully optimized to prevent artifactual degradation during the analysis itself.

References

- Al-Zoubi, R. M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.

- Organic Chemistry Portal. (n.d.).

- Drach, M., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.

- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)

- Lenstra, D. C., et al. (2019). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer.

- ResearchGate. (2017).

- Li, J. H., et al. (2011).

- Wikipedia. (n.d.).

- Wang, D., et al. (2018). The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition-metal-free conditions. Organic & Biomolecular Chemistry.

- Drach, M., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.

- Westcott, S. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.

- Drach, M., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry.

- Drach, M., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.

- Semantics Scholar. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters.

- Ishihara, K., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Heterocycles.

- Benchchem. (n.d.). Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.com.

- Wang, H., et al. (2020).

- ResearchGate. (n.d.).

- Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis.

- ChemicalBook. (n.d.).

- Fisher Scientific. (2025).

- Sigma-Aldrich. (2025).

- University of Edinburgh Research Explorer. (2025). The Boroxine–Boronic Acid Equilibrium.

- Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.

- Wikipedia. (n.d.). Boroxine. Wikipedia.

- Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

- Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- United States Biological. (n.d.). 4-Fluoro-2-formylphenylboronic acid.

- Luminix Health. (n.d.). (4-Ethoxy-3-fluoro-2-formylphenyl)boroni.

- Sigma-Aldrich. (n.d.). This compound.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - (2-Formylphenyl)boronic acid.

- Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.

- Yuanli Bio. (2025). What are the storage conditions for Boric acid - 10B?

- Sigma-Aldrich. (n.d.). 4-Ethoxy-3-formylphenylboronic acid, ≥95%.

Sources

- 1. luminixhealth.com [luminixhealth.com]

- 2. This compound [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. Boroxine - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. zzylchem.com [zzylchem.com]

- 11. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

Solubility of 4-Ethoxy-3-fluoro-2-formylphenylboronic acid in organic solvents

An In-depth Technical Guide on the Solubility of 4-Ethoxy-3-fluoro-2-formylphenylboronic acid in Organic Solvents

Foreword: Navigating the Data Frontier

In the landscape of advanced chemical synthesis, particularly within drug discovery and materials science, this compound represents a sophisticated building block. Its utility in palladium-catalyzed cross-coupling reactions is significant. However, a critical gap exists in the publicly available literature regarding its quantitative solubility in common organic solvents. This guide is crafted not merely to present existing data—as there is a notable absence of it—but to provide a robust framework for the modern researcher. By synthesizing principles of physical organic chemistry with established experimental methodology, this document empowers scientists to predict, understand, and, most importantly, determine the solubility of this specific molecule with confidence and precision.

Deconstructing the Molecule: An Analysis of Structure-Solubility Relationships

The solubility of any compound is dictated by the interplay of its constituent functional groups and the properties of the solvent. Understanding the molecular architecture of this compound is paramount to predicting its behavior.

-

The Boronic Acid Moiety [-B(OH)₂]: This is the primary polar, protic functional group. The two hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, which typically confers solubility in polar, protic solvents. However, boronic acids are susceptible to dehydration, forming cyclic, trimeric anhydrides known as boroxines.[1] This equilibrium is solvent-dependent and can complicate solubility studies, as the boroxine is significantly less polar than the parent acid.

-

The Aromatic Core (Phenyl Ring): The benzene ring is inherently nonpolar and hydrophobic. It favors interactions with nonpolar or aromatic solvents through van der Waals forces and π-stacking.

-

The Ethoxy Group (-OCH₂CH₃): This substituent introduces a moderately polar ether linkage that can act as a hydrogen bond acceptor.[2] However, the ethyl component adds nonpolar character. The introduction of an alkoxy group, such as an isobutoxy group, has been shown to generally increase solubility in many organic solvents compared to the parent phenylboronic acid, with the notable exception of ethers like dipropyl ether.[3]

-

The Fluoro Group (-F): As the most electronegative element, fluorine creates a strong dipole. However, its effect on solubility is complex. While it increases the polarity of the C-F bond, highly fluorinated organic molecules can be both hydrophobic and lipophobic, a phenomenon that can reduce solubility in standard organic solvents.[4]

-

The Formyl Group (-CHO): The aldehyde is a polar, aprotic group. The carbonyl oxygen can act as a hydrogen bond acceptor, contributing favorably to solubility in polar solvents.[2][5]

The overall solubility will be a balance between the polar, hydrogen-bonding capabilities of the boronic acid and formyl groups and the nonpolar nature of the phenyl ring and ethoxy chain.

Caption: Interplay of functional groups on solubility.

Predicted Solubility Profile: An Analog-Based Approach

In the absence of direct data, we can extrapolate from a well-studied analog: Phenylboronic Acid. Phenylboronic acid exhibits high solubility in polar organic solvents like ethers and ketones, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbons.[1][6][7]

We predict that this compound will follow a similar trend but with notable modifications:

-

Enhanced Polarity: The presence of the formyl and fluoro groups should increase the overall molecular polarity compared to phenylboronic acid, potentially enhancing solubility in polar solvents like acetone, ethyl acetate, and short-chain alcohols.

-

Ether and Ketone Solubility: High solubility is expected in solvents like Tetrahydrofuran (THF), acetone, and 2-butanone, which can effectively solvate the polar groups.

-

Chlorinated Solvents: Moderate solubility is anticipated in dichloromethane (DCM) and chloroform.

-

Hydrocarbon Solvents: Due to the significant number of polar functional groups, very low solubility is expected in nonpolar solvents such as hexanes, cyclohexane, and toluene.

The following table summarizes the predicted qualitative solubility at ambient temperature.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High | Ethers are effective solvents for boronic acids.[1] The ether oxygen can accept hydrogen bonds. |

| Ketones | Acetone, 2-Butanone (MEK) | High | Ketones are polar aprotic solvents that readily dissolve phenylboronic acid.[1][6][7] |

| Alcohols | Methanol, Ethanol | High to Moderate | The solvent's ability to hydrogen bond is favorable, but the boronic acid can undergo esterification. |

| Esters | Ethyl Acetate | Moderate to High | Good balance of polarity to solvate the molecule. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Phenylboronic acid shows moderate solubility in chloroform.[1][6][7] |

| Aromatic | Toluene | Low | The nonpolar character of toluene is unlikely to overcome the polarity of the multiple functional groups. |

| Alkanes | Hexanes, Heptane | Very Low / Insoluble | Phenylboronic acid has very low solubility in hydrocarbons.[1][6][7] The added polar groups will decrease it further. |

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To move from prediction to empirical fact, a robust and repeatable experimental protocol is necessary. The isothermal shake-flask method is a "gold standard" for determining thermodynamic solubility.[8][9] It allows for the establishment of a true equilibrium between the solid solute and the solvent.

Standard Operating Procedure: Isothermal Shake-Flask Solubility Determination

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (solid, >97% purity)

-

Selected organic solvent (HPLC grade or equivalent)

-

Scintillation vials or glass flasks with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

HPLC vials

Equipment:

-

Analytical balance

-

Temperature-controlled orbital shaker or incubator

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Vortex mixer

Methodology:

-

Preparation of Calibration Standards: a. Accurately weigh a small amount of the boronic acid and dissolve it in the chosen solvent to create a stock solution of known concentration (e.g., 1 mg/mL). b. Perform a serial dilution of the stock solution to prepare a series of at least five calibration standards spanning the expected solubility range.

-

Sample Preparation: a. Add an excess amount of solid this compound to a vial. An amount that is clearly in excess of what is expected to dissolve is crucial to ensure a saturated solution. b. Accurately add a known volume of the selected solvent to the vial (e.g., 5.0 mL). c. Securely cap the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vials in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). b. Agitate the samples at a constant speed for a predetermined time to reach equilibrium. For boronic acids, an equilibration time of 24 to 48 hours is recommended. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer increases).

-

Sample Withdrawal and Analysis: a. After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle. b. Carefully withdraw a sample from the supernatant using a syringe. c. Immediately filter the sample through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove all particulate matter. d. If necessary, dilute the filtered sample with the solvent to bring its concentration within the range of the calibration curve. e. Analyze the prepared sample and the calibration standards by HPLC-UV.

-

Data Analysis: a. Construct a calibration curve by plotting the peak area from the HPLC analysis versus the known concentration of the standards. b. Use the linear regression equation from the calibration curve to calculate the concentration of the boronic acid in the filtered, saturated sample. c. Account for any dilution factors to determine the final solubility, typically expressed in mg/mL or mol/L.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tutorchase.com [tutorchase.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. pharmatutor.org [pharmatutor.org]

Methodological & Application

Advanced Application Notes for Suzuki-Miyaura Coupling with 4-Ethoxy-3-fluoro-2-formylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 4-Ethoxy-3-fluoro-2-formylphenylboronic acid in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its reliability and broad functional group tolerance in the formation of carbon-carbon bonds.[1] Within the vast arsenal of organoboron reagents, this compound has emerged as a strategic building block, particularly in the realm of medicinal chemistry and drug development. Its unique trifunctional substitution pattern offers a confluence of desirable properties. The ethoxy group can enhance solubility and modulate electronic properties, while the fluorine atom is a well-established bioisostere for hydrogen, capable of improving metabolic stability and binding affinity.[2] Crucially, the ortho-formyl group not only serves as a versatile synthetic handle for subsequent transformations but can also play a beneficial role in the coupling reaction itself, potentially improving catalyst efficiency.[3]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling utilizing this specialized boronic acid, offering detailed protocols, mechanistic insights, and troubleshooting strategies to empower researchers in the synthesis of complex biaryl scaffolds.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1] The fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent transfers its organic moiety to the palladium center. This step is often rate-limiting and is crucial for the overall success of the reaction. The base activates the boronic acid, facilitating the transfer.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Round-bottom flask or microwave vial

-

Magnetic stirrer and heating mantle or oil bath

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), palladium(II) acetate (0.02 equiv.), SPhos (0.04 equiv.), and potassium carbonate (2.0 equiv.).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The reaction concentration is generally in the range of 0.1-0.5 M with respect to the limiting reagent.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[4]

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Protocol 2: Synthesis of this compound

While commercially available, the synthesis of this key reagent can be achieved from readily available starting materials. A plausible synthetic route involves the ortho-formylation of a suitably protected fluorinated ethoxybenzene, followed by a lithium-halogen exchange and borylation. A general procedure for the synthesis of similar substituted phenylboronic acids involves the reaction of a corresponding aryl halide with an organolithium reagent at low temperature, followed by quenching with a trialkyl borate and subsequent acidic hydrolysis.[5]

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The following table provides a starting point for optimization when using this compound. Yields are highly dependent on the specific aryl halide used.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temperature (°C) | General Applicability |

| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | Good for a wide range of aryl bromides. |

| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 110 | Effective for more challenging or sterically hindered aryl bromides and some aryl chlorides. |

| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | A classic catalyst, often effective for electron-deficient aryl halides. |

| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | Useful for heteroaryl halides. |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper degassing to prevent catalyst oxidation. |

| Poor choice of base | For electron-deficient boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ may be required to facilitate transmetalation.[6] | |

| Inappropriate solvent | Ensure all reactants are soluble in the chosen solvent system. A mixture of an organic solvent and water is often optimal. | |

| Protodeborylation | The boronic acid is replaced by a hydrogen atom. | Use a slight excess of the boronic acid (1.2-1.5 equiv.). Consider using the corresponding boronate ester (e.g., pinacol ester) which can be more stable.[7] |

| Homocoupling of Boronic Acid | Oxygen contamination | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction. |

| Difficult Purification | Polar byproducts | An aqueous workup with dilute acid or base may help remove some impurities. Careful column chromatography is often necessary. |

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex biaryl compounds. A thorough understanding of the Suzuki-Miyaura coupling mechanism, careful optimization of reaction conditions, and proactive troubleshooting are key to successfully employing this reagent in the development of novel molecules for pharmaceutical and materials science applications. The protocols and data presented herein provide a solid foundation for researchers to build upon in their synthetic endeavors.

References

- Benchchem. A Comparative Guide to the Synthesis of Ortho-Substituted Biaryl Aldehydes. BenchChem, 2025.

- Zhang, Y., et al. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D.

- Singh, G., et al. Poly-ortho-substituted biaryl synthesis using in situ-generated catalyst.

- San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.

- Benchchem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem, 2025.

- ChemicalBook. 4-ETHOXY-3-FORMYLPHENYLBORONIC ACID synthesis.

- Altman, R. A., & Buchwald, S. L. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.

- Benchchem.

- Organic Synthesis. Suzuki-Miyaura Coupling.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2025.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.